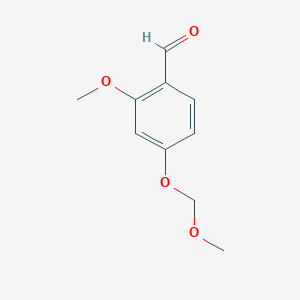

2-Methoxy-4-(methoxymethoxy)benzaldehyde

Description

2-Methoxy-4-(methoxymethoxy)benzaldehyde is a benzaldehyde derivative with a methoxy group (-OCH₃) at position 2 and a methoxymethoxy group (-OCH₂OCH₃) at position 4 of the aromatic ring. The methoxymethoxy group is a protected form of a hydroxyl group, enhancing stability while retaining reactivity for further functionalization. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of coumarins () and cross-coupling reactions (). Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol (calculated).

Properties

IUPAC Name |

2-methoxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)10(5-9)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHRGJFZGJPLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methoxymethoxy)benzaldehyde typically involves the methoxylation of 4-hydroxybenzaldehyde. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base such as potassium carbonate to introduce the methoxy group . The methoxymethoxy group can be introduced by reacting the intermediate product with methoxymethyl chloride under basic conditions .

Industrial Production Methods: Industrial production of 2-Methoxy-4-(methoxymethoxy)benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: 2-Methoxy-4-(methoxymethoxy)benzoic acid.

Reduction: 2-Methoxy-4-(methoxymethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(methoxymethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biological systems, it may exert its effects through interactions with cellular proteins and enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituents, physical properties, and applications:

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

- Electron-Donating Groups : The methoxymethoxy group in the target compound donates electrons via oxygen lone pairs, activating the aromatic ring toward electrophilic substitution. In contrast, electron-withdrawing groups like -CF₃ () deactivate the ring.

- Protective Groups : The methoxymethoxy group serves as a protective moiety for hydroxyl groups, unlike 2-hydroxy-4-methoxybenzaldehyde (), which requires stabilization against oxidation.

Physical Properties: Melting Points: Compounds with hydrogen-bonding groups (e.g., -OH in 2-hydroxy-4-methoxybenzaldehyde) exhibit higher melting points (85–87°C) compared to non-polar analogs. Solubility: Longer alkoxy chains (e.g., 3-methoxypropoxy in ) enhance solubility in non-polar solvents, while polar groups like -OCH₂OCH₃ improve compatibility with polar aprotic solvents.

Applications :

- Synthetic Intermediates : The target compound is pivotal in synthesizing natural coumarins (), whereas trifluoromethyl-substituted analogs () are leveraged in pharmaceutical scaffolds.

- Material Science : Alkoxy-substituted benzaldehydes () are explored for dielectric applications due to their dipolar character.

Biological Activity

2-Methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound notable for its aromatic structure and the presence of multiple methoxy groups. This compound has generated interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 2-Methoxy-4-(methoxymethoxy)benzaldehyde, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : CHO

- Molecular Weight : Approximately 196.19 g/mol

- Structure : The compound features a benzaldehyde functional group, which is known for its reactivity in various chemical processes. The methoxy groups enhance its solubility in organic solvents and may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-Methoxy-4-(methoxymethoxy)benzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted benzaldehydes can inhibit the growth of various bacteria and fungi. The mechanism of action is often linked to the disruption of cell membrane integrity and interference with metabolic processes .

Anticancer Properties

Preliminary studies suggest that 2-Methoxy-4-(methoxymethoxy)benzaldehyde may possess anticancer activity. Compounds with similar methoxy groups have been reported to induce apoptosis in cancer cell lines by activating intrinsic pathways and modulating signaling cascades associated with cell survival .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of methoxy-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher methoxy substitution showed increased inhibitory activity, suggesting a structure-activity relationship that warrants further investigation into 2-Methoxy-4-(methoxymethoxy)benzaldehyde's potential.

- Anticancer Mechanism Exploration : Another study focused on the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The findings suggested that 2-Methoxy-4-(methoxymethoxy)benzaldehyde could trigger apoptosis through caspase activation, highlighting its potential as a lead compound in cancer therapy .

The biological activity of 2-Methoxy-4-(methoxymethoxy)benzaldehyde can be attributed to its ability to interact with specific biomolecular targets:

- Cell Membrane Interaction : The lipophilic nature of methoxy groups allows for better membrane penetration, enhancing the compound's efficacy against microbial pathogens.

- Apoptotic Pathways : In cancer cells, the compound may activate apoptotic pathways by modulating key proteins involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxy-4-methylthio-benzaldehyde | CHOS | Contains a methylthio group instead of methoxymethoxy |

| 3-Methoxy-4-methoxymethoxybenzaldehyde | CHO | Similar structure but differs in the position of methoxy groups |

| 2-Hydroxy-4-(methoxymethoxy)benzaldehyde | CHO | Contains a hydroxyl group that may enhance solubility and reactivity |

The unique arrangement of methoxy groups in 2-Methoxy-4-(methoxymethoxy)benzaldehyde differentiates it from other compounds, potentially conferring distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.